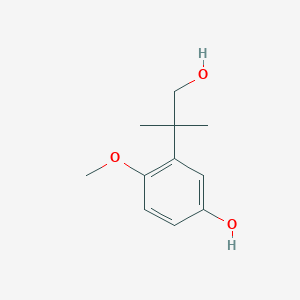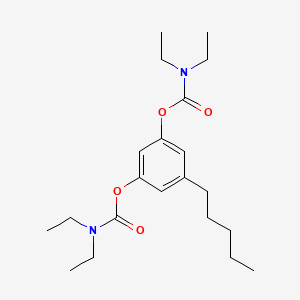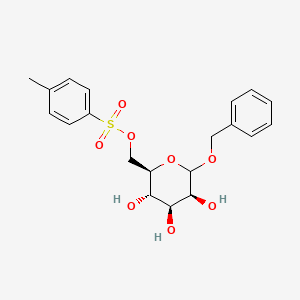
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide: is a complex organic compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide typically involves the condensation of picolinamide with 2-carbamoylphenylpyridine under specific reaction conditions. One common method involves the use of Pd(TFA)2 as a catalyst in n-octane , promoting the condensation reaction . The reaction conditions are generally mild, and the process can be completed in a one-pot protocol .
Industrial Production Methods: . This suggests that the compound can be produced on a larger scale, likely using optimized versions of the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions often involve or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and fine chemicals .
Biology and Medicine: Its structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely that it interacts with enzymes or receptors in biological systems, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
LSN2463359: A compound with a similar pyridine structure, used as a positive allosteric modulator of the mGluR5 receptor.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have similar structural features and are used in various biological applications.
Uniqueness: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide stands out due to its specific combination of functional groups, which provide unique reactivity and potential for diverse applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C18H14N4O2 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N-[5-(2-carbamoylphenyl)pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c19-17(23)15-6-2-1-5-14(15)12-9-13(11-20-10-12)22-18(24)16-7-3-4-8-21-16/h1-11H,(H2,19,23)(H,22,24) |
InChI-Schlüssel |
MZMNDOOPRKUSLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)NC(=O)C3=CC=CC=N3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
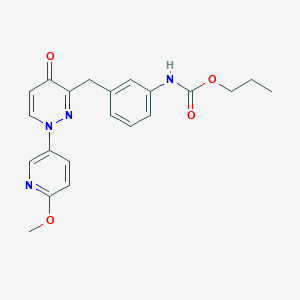
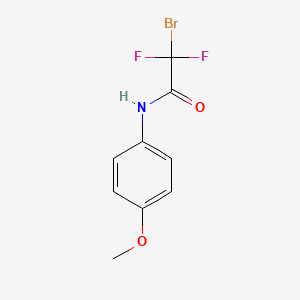
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
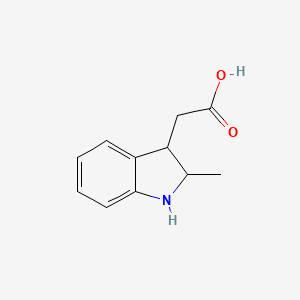
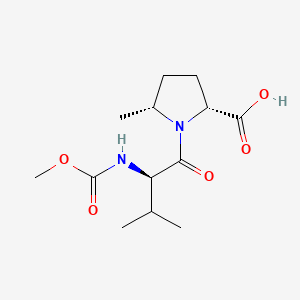
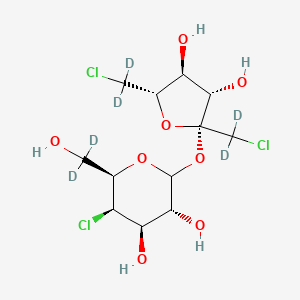
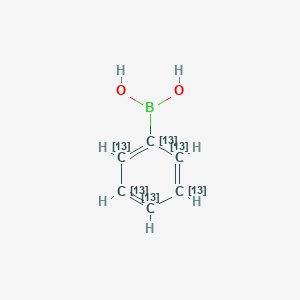
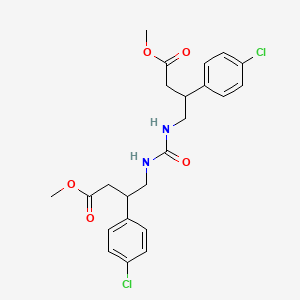
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
